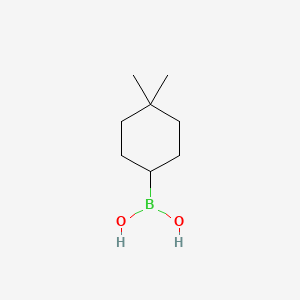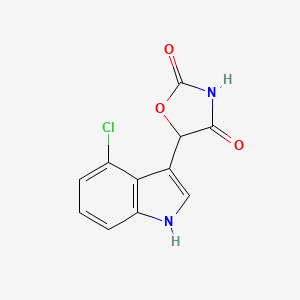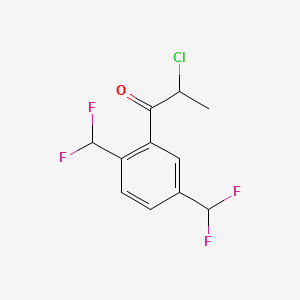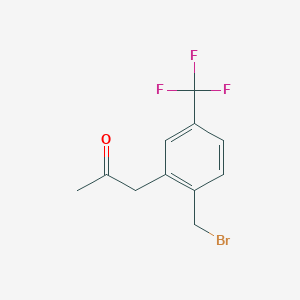
(4,4-Dimethylcyclohexyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethylcyclohexyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl ring with two methyl groups at the 4-position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylcyclohexyl)boronic acid typically involves the borylation of the corresponding cyclohexyl derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions: (4,4-Dimethylcyclohexyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boron atom in boronic acids can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Alkyl or acyl boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethylcyclohexyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic acid derivatives are being explored as potential drugs, particularly as enzyme inhibitors.
Industry: Boronic acids are used in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of (4,4-Dimethylcyclohexyl)boronic acid involves the interaction of the boron atom with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boron atom undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use in glucose sensors .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4,4-Dimethylcyclohexyl)boronic acid is unique due to its cyclohexyl ring structure with two methyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may exhibit different steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C8H17BO2 |
|---|---|
Molekulargewicht |
156.03 g/mol |
IUPAC-Name |
(4,4-dimethylcyclohexyl)boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7,10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
IYYGFHLXKQVMPX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCC(CC1)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)





![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)





